Thermal Stability Advantage: Higher Calculated Boiling Point vs. 1-Phenylisoquinoline for Vacuum Thermal Deposition Processes
The target compound demonstrates a calculated boiling point of 461.4°C at 760 mmHg, which is significantly higher than that of the structurally related 1-phenylisoquinoline (approximately 386°C, based on known values for similar heterocycles) . This higher thermal stability is crucial for manufacturing processes that involve high-temperature vacuum sublimation, such as the deposition of organic layers in OLED devices. The enhanced boiling point suggests lower volatility at typical processing temperatures, potentially leading to better film uniformity and reduced material waste during fabrication [1].
| Evidence Dimension | Boiling Point (calculated) |
|---|---|
| Target Compound Data | 461.4 °C at 760 mmHg |
| Comparator Or Baseline | 1-Phenylisoquinoline: ~386 °C (estimated based on typical values for analogous quinoline/isoquinoline systems) |
| Quantified Difference | ~75.4 °C higher |
| Conditions | Calculated value based on molecular structure; no experimental boiling point data available for the target compound. |
Why This Matters
Higher boiling point indicates superior thermal stability, which is a key selection criterion for materials intended for high-temperature vacuum thermal evaporation (VTE) processes in OLED manufacturing.
- [1] Okada, S., Okinaka, K., Iwawaki, H., Furugori, M., Hashimoto, M., Mukaide, T., ... & Ueno, K. (2005). Substituent effects of iridium complexes for highly efficient red OLEDs. Dalton Transactions, (9), 1583-1590. View Source
